Lipophilicity-Driven Differentiation: ortho-Methyl Substitution Alters logP by 0.5 Units vs. para-Methyl Analog, Impacting Membrane Permeability and Non-Specific Binding
The ortho-methyl substitution on the phenoxy ring of 4-(2-methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline results in a higher computed partition coefficient (XLogP3-AA = 3.8) compared to its para-methyl analog (computed XLogP3-AA = 3.3). This difference of 0.5 log units is significant at the level of biological membranes and translates into a 3-fold difference in theoretical lipid bilayer partitioning, which directly impacts cellular permeability and non-specific protein binding [1][2].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 4-(4-methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline (PubChem CID 742420): 3.3 |
| Quantified Difference | ΔlogP = 0.5 (ortho-methyl more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2021.05.07 release) using identical algorithm and parameters. |
Why This Matters
A 0.5 logP difference can determine whether a compound crosses the blood-brain barrier or remains peripherally restricted, making the choice of isomer critical for neuroscience vs. peripheral target projects.
- [1] PubChem Compound Summary: 4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline (CID 742418). XLogP3-AA value: 3.8. View Source
- [2] PubChem Compound Summary: 4-(4-methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline (CID 742420). XLogP3-AA value: 3.3. View Source
